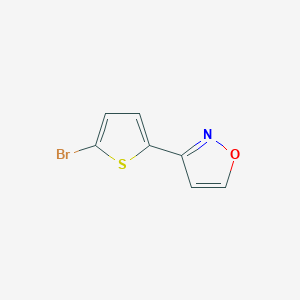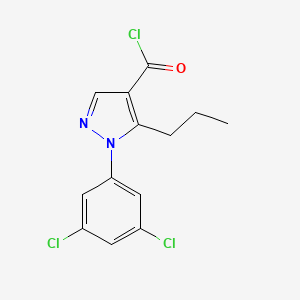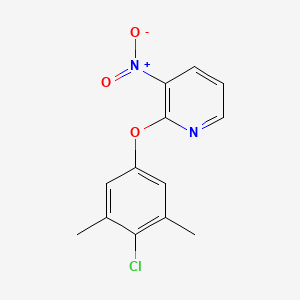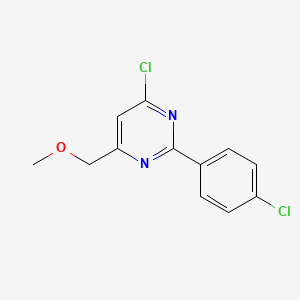![molecular formula C10H9N3S2 B1608001 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide CAS No. 254429-83-9](/img/structure/B1608001.png)
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Overview
Description
“2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” is a chemical compound with the molecular formula C10H9N3S2 . It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” consists of a thiadiazole ring attached to a phenyl ring via an ethanethioamide group . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Scientific Research Applications
Anticancer Activity
Compounds with a 1,3,4-thiadiazole moiety, such as “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide”, have been synthesized and investigated for their antiproliferative potential . In particular, analogues D-1, D-6, D-15, and D-16 showed comparable efficacy within the IC 50 range (1 to 7 μM), when compared to doxorubicin, a reference drug .
Antimicrobial Activity
These compounds have also demonstrated potent antimicrobial activity. Molecules D-2, D-4, D-6, D-19, and D-20 showed significant activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM . Additionally, synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming others in terms of antimicrobial activity .
Antioxidant Potential
The antioxidant potential of these compounds has been explored using the DPPH assay. Analogue D-16 was found to be the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .
Antifungal Activity
1,3,4-thiadiazoles are known for their antifungal properties . While specific studies on “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” are not available, it’s reasonable to assume potential antifungal activity given the presence of the 1,3,4-thiadiazole moiety.
Antimalarial Activity
Compounds containing 1,3,4-thiadiazoles have been studied for their antimalarial properties . Again, while specific studies on “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” are not available, the presence of the 1,3,4-thiadiazole moiety suggests potential antimalarial activity.
Anti-inflammatory Activity
1,3,4-thiadiazoles are also known for their anti-inflammatory properties . It’s plausible that “2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide” may exhibit similar properties, although specific studies are needed to confirm this.
Future Directions
properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXNUUZEYJHLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372313 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254429-83-9 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




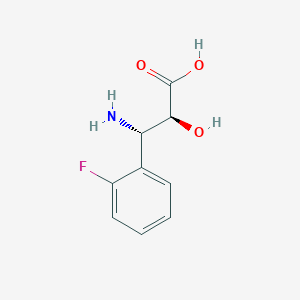
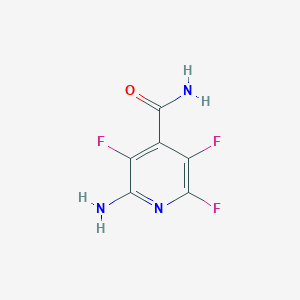
![[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine](/img/structure/B1607922.png)
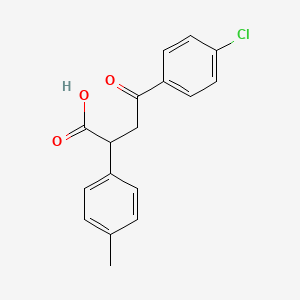
![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
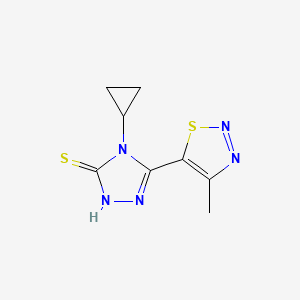
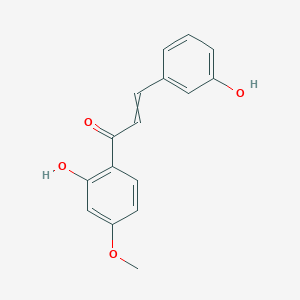
![2-(4-[5-(Trifluoromethyl)-2-pyridyl]piperazino)benzaldehyde](/img/structure/B1607932.png)

